molecular formula C12H18N2O3 B13210540 tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate

tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate

Cat. No.: B13210540
M. Wt: 238.28 g/mol
InChI Key: LKVCXDBLOSRPFL-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate: is an organic compound that features a tert-butyl ester group, an amino group, a hydroxyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative and tert-butyl ester.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.

Biology and Medicine:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)9(13)10(15)8-5-4-6-14-7-8/h4-7,9-10,15H,13H2,1-3H3

InChI Key

LKVCXDBLOSRPFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CN=CC=C1)O)N

Origin of Product

United States

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